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Compound of Interest

Compound Name: 4-Isopropoxybenzoic acid

Cat. No.: B1664614 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 4-isopropoxybenzoic acid. It is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis. This document details the spectral characteristics of the compound,

presents the data in a clear, tabular format, and outlines the experimental protocols for

obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the proton (¹H) and

carbon-13 (¹³C) NMR spectral data for 4-isopropoxybenzoic acid, typically recorded in

deuterated chloroform (CDCl₃).

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 4-Isopropoxybenzoic Acid in

CDCl₃
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~11.5 Singlet (broad) 1H - -COOH

8.05 Doublet 2H 8.8
Ar-H (ortho to -

COOH)

6.92 Doublet 2H 8.8
Ar-H (ortho to -

O-iPr)

4.67 Septet 1H 6.0 -CH(CH₃)₂

1.38 Doublet 6H 6.0 -CH(CH₃)₂

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts for 4-Isopropoxybenzoic Acid in CDCl₃

Chemical Shift (δ, ppm) Assignment

~172.0 -COOH

~163.0 Ar-C (para to -COOH)

~132.0 Ar-C (ortho to -COOH)

~122.0 Ar-C (ipso to -COOH)

~115.0 Ar-C (ortho to -O-iPr)

~70.0 -CH(CH₃)₂

~22.0 -CH(CH₃)₂

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the

functional groups present in the molecule. The IR spectrum of 4-isopropoxybenzoic acid, a
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solid, is typically obtained using a potassium bromide (KBr) pellet or Attenuated Total

Reflectance (ATR).

Table 3: Characteristic IR Absorptions for 4-Isopropoxybenzoic Acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad
O-H stretch (Carboxylic acid

dimer)

~2980, ~2940 Medium C-H stretch (Aliphatic)

~1680 Strong C=O stretch (Carboxylic acid)

~1605, ~1575 Medium-Strong C=C stretch (Aromatic ring)

~1250 Strong C-O stretch (Aryl ether)

~1170 Strong C-O stretch (Carboxylic acid)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for 4-Isopropoxybenzoic Acid

m/z Relative Intensity Assignment

180 High [M]⁺ (Molecular ion)

138 High [M - C₃H₆]⁺

121 Base Peak [M - C₃H₆ - OH]⁺

Experimental Protocols
The following sections describe the general methodologies for obtaining the spectral data

presented above.
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NMR Spectroscopy
A sample of 4-isopropoxybenzoic acid (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C

NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a small

amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The solution is

transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer operating at a

frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
For the KBr pellet method, a small amount of 4-isopropoxybenzoic acid (1-2 mg) is finely

ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is

then pressed into a thin, transparent pellet using a hydraulic press. For the ATR method, a

small amount of the solid sample is placed directly onto the ATR crystal, and pressure is

applied to ensure good contact. The FTIR spectrum is recorded over the range of 4000-400

cm⁻¹. A background spectrum of the empty accessory (or a pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, a derivatization step is often employed before GC-

MS analysis. The carboxylic acid group can be converted to a more volatile ester (e.g., methyl

or trimethylsilyl ester). The derivatized sample is then dissolved in a suitable solvent and

injected into the gas chromatograph. The sample is vaporized and separated on a capillary

column. The separated components then enter the mass spectrometer, which is typically

operated in electron ionization (EI) mode. The resulting mass spectrum shows the molecular

ion and characteristic fragment ions.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 4-isopropoxybenzoic acid.
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Caption: Workflow for the spectroscopic analysis of 4-Isopropoxybenzoic acid.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Isopropoxybenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664614#spectral-data-for-4-isopropoxybenzoic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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